The Discovery and Enduring Significance of Alkaline Phosphatase: A Technical Guide
The Discovery and Enduring Significance of Alkaline Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of alkaline phosphatase (ALP), an enzyme of profound importance in both fundamental biology and clinical diagnostics. From its initial identification as a key player in bone mineralization to its multifaceted roles in cellular signaling and its utility as a biomarker, the story of alkaline phosphatase is a compelling narrative of scientific inquiry. This document provides a detailed account of the key experiments, methodologies, and conceptual leaps that have shaped our understanding of this ubiquitous enzyme.
The Dawn of an Enzyme: Robison's Discovery and the Calcification Hypothesis
The history of alkaline phosphatase begins in the early 1920s with the pioneering work of British biochemist Robert Robison at the Lister Institute in London. Intrigued by the process of bone formation, Robison hypothesized that an enzyme capable of hydrolyzing organic phosphate (B84403) esters might play a crucial role in providing the inorganic phosphate necessary for the deposition of calcium phosphate, the primary mineral component of bone.
In his landmark 1923 paper published in the Biochemical Journal, Robison demonstrated the presence of a potent "phosphoric esterase" in the ossifying cartilage of young rats and rabbits.[1] This enzyme, which exhibited optimal activity in an alkaline environment (around pH 8.8-9.4), was capable of liberating inorganic phosphate from substrates like glycerophosphate and hexosephosphates.[2] This initial discovery laid the groundwork for what would become known as the "Robison's calcification hypothesis."
Key Early Experiments by Robison and Colleagues
Robison, often in collaboration with colleagues such as Katharine Soames and Marjorie Martland, conducted a series of elegant experiments to characterize this newly discovered enzyme and to test its proposed role in ossification.
Experimental Protocol: Measurement of Phosphatase Activity in Tissues (Adapted from Robison, 1923 & Robison and Soames, 1924) [1][2]
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Tissue Preparation:
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Tissues (e.g., ossifying cartilage, non-ossifying cartilage, liver, kidney) were dissected from young, actively growing animals (e.g., rats, rabbits).
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The tissues were finely minced and ground with sand or in a mortar to create a homogenous pulp.
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The pulp was then extracted with a known volume of water or a weak sodium bicarbonate solution, often with the addition of chloroform (B151607) as a preservative. The mixture was left to extract for a period, typically overnight, at a low temperature.
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The resulting extract was filtered to remove solid debris.
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-
Enzyme Assay:
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A defined volume of the tissue extract was added to a solution containing a known concentration of a phosphate ester substrate (e.g., sodium glycerophosphate or calcium hexosemonophosphate).
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The reaction mixture was buffered to an alkaline pH, typically using a sodium carbonate-bicarbonate buffer.
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The mixture was incubated at a constant temperature, usually 37°C, for a specific duration (e.g., 3 to 24 hours).
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Control experiments were run in parallel, either by boiling the tissue extract to inactivate the enzyme or by omitting the extract altogether.
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Measurement of Liberated Inorganic Phosphate:
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At the end of the incubation period, the reaction was stopped by the addition of trichloroacetic acid, which precipitates proteins.
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The mixture was filtered, and the concentration of inorganic phosphate in the filtrate was determined using the Briggs modification of the Bell-Doisy method. This colorimetric method involves the reaction of phosphate with molybdate (B1676688) in the presence of a reducing agent (hydroquinone and sulfite) to produce a blue color, the intensity of which is proportional to the phosphate concentration.
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The amount of phosphate liberated by the enzyme was calculated by subtracting the phosphate concentration in the control from that in the experimental sample.
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Quantitative Data from Robison's Early Experiments
The following table summarizes some of the key quantitative findings from Robison's initial studies, demonstrating the high phosphatase activity in ossifying tissues compared to other tissues.
| Tissue | Substrate | Incubation Time (hours) | % Hydrolysis of Substrate | Reference |
| Ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 3 | 75 | [2] |
| Non-ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 24 | 0 | [2] |
| Kidney (Rabbit) | Sodium Glycerophosphate | 3 | 90 | [2] |
| Liver (Rabbit) | Sodium Glycerophosphate | 24 | 10 | [2] |
| Bone (young rat) | Hexosemonophosphate | 22 | 84 | [3] |
| Teeth (kitten) | Sodium Glycerophosphate | 24 | 91 | [3] |
Note: The values are illustrative of the magnitude of differences observed and are compiled from the text of the cited papers.
The "Second Mechanism" and the Role of Inorganic Pyrophosphate
While Robison's initial hypothesis was compelling, he himself recognized that it was incomplete. He observed that for calcification to occur in vitro, the concentrations of calcium and phosphate required were higher than those found in normal plasma. This led him to propose the existence of a "second mechanism" that would facilitate the deposition of calcium phosphate at physiological concentrations.
The nature of this second mechanism remained elusive for several decades. The crucial breakthrough came in the 1960s through the study of a rare genetic disorder called hypophosphatasia (HPP) . First described in 1948, HPP is characterized by defective bone mineralization, despite normal or even elevated levels of serum calcium and phosphate, and paradoxically low levels of alkaline phosphatase.[4]
In the 1960s, researchers R. Graham G. Russell and Herbert Fleisch discovered that patients with HPP excrete high levels of inorganic pyrophosphate (PPi) in their urine.[4] PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation. This finding led to the realization that a key physiological role of tissue-nonspecific alkaline phosphatase (TNAP), the isoenzyme deficient in HPP, is to hydrolyze PPi, thereby removing this inhibitor and allowing bone mineralization to proceed. This discovery provided the long-sought-after "second mechanism" in Robison's hypothesis.
Experimental Workflow: Discovery of PPi in Hypophosphatasia
Caption: Workflow illustrating the discovery of PPi's role in hypophosphatasia.
The Expanding Family: Discovery and Characterization of Alkaline Phosphatase Isoenzymes
As research progressed, it became clear that "alkaline phosphatase" was not a single entity but rather a family of isoenzymes with distinct tissue origins and biochemical properties. The development of new biochemical techniques in the mid-20th century was instrumental in the discovery and characterization of these different forms.
The primary human alkaline phosphatase isoenzymes are:
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Tissue-Nonspecific Alkaline Phosphatase (TNAP): Found in liver, bone, and kidney.
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Intestinal Alkaline Phosphatase (IAP)
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Placental Alkaline Phosphatase (PLAP)
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Germ Cell Alkaline Phosphatase (GCAP)
Several methods were developed to differentiate these isoenzymes, primarily exploiting their differences in heat stability and their differential inhibition by certain chemical compounds.
Methods for Isoenzyme Differentiation
2.1.1. Heat Inactivation
One of the earliest and simplest methods for distinguishing ALP isoenzymes is based on their differential stability to heat. By incubating a serum sample at a specific temperature (typically 56°C) for a defined period, the activity of the heat-labile isoenzymes is selectively reduced.[5][6]
Experimental Protocol: Heat Inactivation of ALP Isoenzymes
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A serum sample is divided into two aliquots.
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The total ALP activity is measured in the first (unheated) aliquot.
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The second aliquot is incubated in a water bath at 56°C for a specific time (e.g., 10 or 15 minutes).
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The residual ALP activity in the heated aliquot is measured.
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The percentage of heat-stable ALP is calculated.
Heat Stability of Major ALP Isoenzymes
| Isoenzyme | Heat Stability | % Activity Remaining after 10 min at 56°C |
| Placental (PLAP) | Very Stable | > 90% |
| Intestinal (IAP) | Moderately Stable | ~50-60% |
| Liver | Moderately Labile | ~30-50% |
| Bone | Very Labile | < 20% |
2.1.2. Chemical Inhibition
Specific chemical inhibitors can also be used to differentiate ALP isoenzymes. Two of the most well-characterized inhibitors are urea (B33335) and L-phenylalanine.
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Urea Inhibition: Urea denatures proteins, and the different ALP isoenzymes exhibit varying degrees of susceptibility to this denaturation. The order of inactivation by urea is generally: Bone > Liver > Intestinal > Placental.[1][3]
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L-Phenylalanine Inhibition: The amino acid L-phenylalanine is a potent and specific uncompetitive inhibitor of intestinal and placental alkaline phosphatases, with much less effect on the liver and bone isoenzymes.[7][8]
Experimental Protocol: L-Phenylalanine Inhibition of ALP Isoenzymes
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A serum sample is divided into two aliquots.
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The total ALP activity is measured in the first aliquot.
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A known concentration of L-phenylalanine is added to the second aliquot, which is then incubated.
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The residual ALP activity in the presence of L-phenylalanine is measured.
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The percentage of inhibition is calculated.
Differential Inhibition of ALP Isoenzymes
| Isoenzyme | Inhibition by L-Phenylalanine (5 mM) | Inhibition by Urea (3 M) |
| Intestinal (IAP) | ~75-80% | Moderate |
| Placental (PLAP) | ~75-80% | Low |
| Liver | ~10% | High |
| Bone | ~10% | Very High |
2.1.3. Electrophoresis
The development of electrophoretic techniques provided a powerful tool for the physical separation of ALP isoenzymes based on their differences in size and electrical charge.[9][10] This allowed for a more direct visualization and quantification of the different forms present in a sample. Agarose gel and polyacrylamide gel electrophoresis have been widely used.
Logical Workflow for ALP Isoenzyme Identification
Caption: A logical workflow for the differential identification of major ALP isoenzymes.
Tumor-Associated Alkaline Phosphatase Isoenzymes
The study of alkaline phosphatase took on new significance with the discovery of "eutopic" and "ectopic" expression of isoenzymes in cancer patients.
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Regan Isoenzyme: In 1968, Fishman and his colleagues identified a heat-stable alkaline phosphatase in the serum of a patient with lung cancer that was biochemically and immunologically indistinguishable from placental alkaline phosphatase (PLAP). This was named the Regan isoenzyme, after the patient in whom it was discovered. Its presence is often associated with various malignancies.
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Nagao Isoenzyme: This isoenzyme, also similar to PLAP, was discovered in a patient with pleuritis carcinomatosa. It is distinguished from the Regan isoenzyme by its sensitivity to inhibition by L-leucine.[11] The Nagao isoenzyme is now known to be the product of the germ cell alkaline phosphatase (GCAP) gene and is often found in patients with seminoma.[12]
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Kasahara Isoenzyme: First described in a patient with hepatocellular carcinoma, the Kasahara isoenzyme is a fetal form of intestinal alkaline phosphatase that is re-expressed in some cancers.[13][14]
Alkaline Phosphatase in Cellular Signaling
Beyond its well-established role in bone mineralization, alkaline phosphatase is now recognized as a key player in various cellular signaling pathways. As an ectoenzyme, it is strategically positioned on the cell surface to modulate extracellular signaling molecules by dephosphorylating them.
Role in Bone Mineralization Signaling
The primary signaling role of TNAP in bone is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This action increases the local concentration of inorganic phosphate (Pi), promoting mineralization.
Caption: Signaling pathway of TNAP in bone mineralization.
Involvement in Lipid Metabolism
Recent research has implicated TNAP in lipid metabolism within adipocytes. Studies have shown that TNAP is expressed late in adipogenesis and its inhibition can affect lipolysis and the expression of genes involved in lipid metabolism and adipokine secretion.[15] This suggests a role for alkaline phosphatase in regulating energy balance and insulin (B600854) sensitivity.
Potential Role in Other Signaling Pathways
The ability of alkaline phosphatase to dephosphorylate a wide range of substrates suggests its potential involvement in numerous other signaling pathways. For example, by dephosphorylating extracellular nucleotides like ATP, it can influence purinergic signaling. Further research is ongoing to fully elucidate the diverse signaling roles of this versatile enzyme.
Conclusion
From its discovery as a "phosphoric esterase" in bone to its current status as a family of isoenzymes with diverse physiological roles and clinical significance, alkaline phosphatase has been a subject of intense scientific investigation for a century. The historical journey of its discovery and characterization is a testament to the power of biochemical inquiry in unraveling the complexities of biological processes. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental biochemistry of alkaline phosphatase provides a crucial foundation for future innovations in diagnostics, therapeutics, and our understanding of human health and disease.
References
- 1. Studies on the selective chemical inhibition by urea of alkaline phosphatase isoenzymes in the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A simplified heat-inactivation method for investigating alkaline phosphatase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of heat inactivation curves of alkaline phosphatase isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of alkaline phosphatase by L-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 9. Overview of Capillary Electrophoresis Analysis of Alkaline Phosphatase (ALP) with Emphasis on Post-Translational Modifications (PTMs) | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Seminoma-derived Nagao isozyme is encoded by a germ-cell alkaline phosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer and alkaline phosphatase: Kasahara and Kasahara-variant isoenzymes [jstage.jst.go.jp]
- 14. A hepatoma-associated alkaline phosphatase, the Kasahara isozyme, compared with one of the isozymes of FL amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue alkaline phosphatase is involved in lipid metabolism and gene expression and secretion of adipokines in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
